MM-401
Overview
Description
MM-401 is a specific inhibitor of histone H3K4 methyltransferase MLL1 activity. It acts by reprograming mouse epiblast stem cells (EpiSCs) to naive pluripotency.
Scientific Research Applications
1. Medical Applications
- Embolization of Renal Cell Carcinomas : Isobutyl-2-cyanoacrylate (IBC) has been used in experimental embolization of rat kidneys and in clinical cases of preoperative embolization of renal cell carcinomas, demonstrating its effectiveness as an embolic material (Giuliani et al., 1977).
- Use as Skin Adhesive : Isobutyl cyanoacrylate, part of the same family as the compound , has been used effectively as a skin adhesive in medical applications, proving its strong adhesive properties and utility in clinical settings (Hale, 1970).
2. Biomedical Material Enhancement
- Improvement of Biodegradable Polymer Properties : Research on poly(3-hydroxybutyrate) (PHB), a biodegradable polymer used in biomedical materials, showed that modification with acryloyloxyethyl isocyanate improves its thermal properties, hinting at the potential for similar enhancements using related compounds (Chen et al., 2012).
3. Pharmaceutical Research
- Nanoparticle Drug Carriers : Poly(isobutyl cyanoacrylate) nanoparticles have been explored for drug delivery, with studies focusing on their degradation and release rate of adsorbed medication (Lenaerts et al., 1984).
4. Analytical Chemistry Applications
- Amino Acid Analysis : Isobutyryl groups have been utilized in the derivatization of amino acids for liquid chromatographic separation, highlighting their role in analytical chemistry methods (Brückner et al., 1991).
5. Antiviral Research
- Identification of Antiviral Compounds : Studies on Kunzea species identified acyl-phloroglucinol derivatives with antiviral activity, including isobutyryl-based compounds, indicating potential in antiviral drug discovery (Bloor, 1992).
6. Microbiology and Biotechnology
- Effects on Bacteria : Isobutyl cyanoacrylate has shown varying degrees of growth inhibition on different types of bacteria, suggesting its potential use in antimicrobial applications (Jandinski & Sonis, 1971).
7. Peptide and Protein Research
- Peptide Conformational Studies : Investigations into the conformational transitions of peptides, such as isobutyryl-Ala3-NH-methyl, provide insights into the behavior of polypeptides and protein folding mechanisms (Czerminski & Elber, 1989).
Properties
IUPAC Name |
N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46N8O5/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33)/t20-,21-,22+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILRGLDFBXVGOQ-ZMROOPMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.